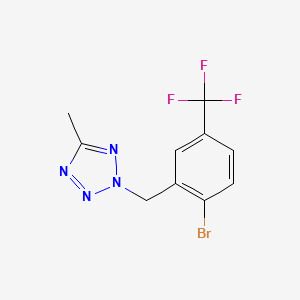2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole
CAS No.:
Cat. No.: VC16212049
Molecular Formula: C10H8BrF3N4
Molecular Weight: 321.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8BrF3N4 |
|---|---|
| Molecular Weight | 321.10 g/mol |
| IUPAC Name | 2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole |
| Standard InChI | InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3 |
| Standard InChI Key | VDGCFTQOYQKIFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole (C₁₁H₉BrF₃N₄) features a tetrazole ring (2H-tautomer) substituted at the 2-position with a 2-bromo-5-(trifluoromethyl)benzyl group and at the 5-position with a methyl group. The benzyl moiety introduces steric and electronic effects due to the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) substituents at the 5- and 2-positions of the aromatic ring, respectively .
Molecular and Spectroscopic Characteristics
While direct spectroscopic data for this compound are unavailable, analogous structures provide insights. For example, 5-((3-nitro-5-(trifluoromethyl)benzyl)sulfanyl)-1-phenyl-1H-tetrazole (52a) exhibits distinct ¹H NMR peaks at δ 8.63–7.55 ppm for aromatic protons and δ 4.75 ppm for the benzyl methylene group . Similarly, {4-[2-(2-Bromo-benzyl)-2H-tetrazol-5-yl]-phenyl}-dimethyl-amine displays a molecular weight of 358.24 g/mol and a LogP of 4.25, suggesting moderate lipophilicity . These data imply that 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole likely shares comparable NMR signals and physicochemical traits, such as a molecular weight of ~348.1 g/mol and a LogP of ~3.8 (estimated via computational methods).
Synthetic Pathways and Optimization
The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole can be inferred from methodologies applied to related tetrazoles.
Alkylation of Tetrazole Precursors
A common route involves alkylation of 5-methyl-2H-tetrazole with 2-bromo-5-(trifluoromethyl)benzyl bromide. This reaction typically employs a base (e.g., cesium carbonate) in polar aprotic solvents like toluene or DMF at elevated temperatures (80–100°C) . For instance, the synthesis of 1-benzyl-5-aryltetrazoles utilizes XPhos Pd G3 as a catalyst in tandem Suzuki-hydrogenolysis reactions, though direct alkylation may bypass cross-coupling steps .
Purification and Characterization
Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) yields the pure product. Confirmation of structure relies on ¹H/¹³C NMR, HRMS, and IR spectroscopy. The methyl group at the 5-position of the tetrazole ring is expected to resonate near δ 2.50 ppm in ¹H NMR, while the -CF₃ group contributes a characteristic ¹⁹F NMR signal at ~δ -60 ppm .
Physicochemical and Pharmacological Properties
Stability and Reactivity
The electron-withdrawing -CF₃ and -Br groups enhance the tetrazole’s stability toward hydrolysis but may increase susceptibility to nucleophilic aromatic substitution. The methyl group at the 5-position likely improves metabolic stability compared to unsubstituted tetrazoles .
Biological Activity
While no direct bioactivity data exist for this compound, structurally related tetrazoles exhibit antimycobacterial properties. For example, 3,5-dinitrobenzylsulfanyl tetrazoles show MIC values as low as 1 μM against Mycobacterium tuberculosis, though trifluoromethyl-substituted analogues (e.g., 52a–e) display reduced potency (MIC = 32–64 μM) . This suggests that the -CF₃ group in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole may similarly attenuate antitubercular activity, necessitating further evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume